molecular formula C12H22O2S B14565835 Octanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester CAS No. 61540-12-3

Octanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester

Cat. No.: B14565835
CAS No.: 61540-12-3
M. Wt: 230.37 g/mol
InChI Key: KJDWWEBKUPCUBA-UHFFFAOYSA-N
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Description

Octanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C_11H_20O_2S It is also known by other names such as S-tert-Butyl 3-oxooctanethioate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester typically involves the esterification of 3-oxooctanethioic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Octanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Substituted thioesters.

Scientific Research Applications

Octanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Octanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester involves its interaction with molecular targets such as enzymes and proteins. The ester group can undergo hydrolysis to release the active thiol group, which can then form covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester
  • Octanethioic acid, S-methyl ester

Comparison

Compared to similar compounds, Octanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester is unique due to its longer carbon chain and the presence of a tert-butyl ester group. These structural differences can influence its reactivity and interaction with biological molecules, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

61540-12-3

Molecular Formula

C12H22O2S

Molecular Weight

230.37 g/mol

IUPAC Name

S-tert-butyl 3-oxooctanethioate

InChI

InChI=1S/C12H22O2S/c1-5-6-7-8-10(13)9-11(14)15-12(2,3)4/h5-9H2,1-4H3

InChI Key

KJDWWEBKUPCUBA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CC(=O)SC(C)(C)C

Origin of Product

United States

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